molecular formula C22H14FIN2O3 B3053335 2-(2-Fluorophenyl)-3-[3-iodo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile CAS No. 5322-05-4

2-(2-Fluorophenyl)-3-[3-iodo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile

Cat. No. B3053335
CAS RN: 5322-05-4
M. Wt: 500.3 g/mol
InChI Key: LXXCOLOYRDTUCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorophenyl)-3-[3-iodo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile, also known as FIPI, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal rearrangement.

Mechanism of Action

2-(2-Fluorophenyl)-3-[3-iodo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile inhibits PLD activity by binding to its catalytic site and preventing the hydrolysis of phosphatidylcholine to generate phosphatidic acid. This leads to a decrease in the production of phosphatidic acid, which is a key signaling lipid that regulates various cellular processes. The inhibition of PLD activity by 2-(2-Fluorophenyl)-3-[3-iodo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile has been shown to affect various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal rearrangement.
Biochemical and Physiological Effects:
2-(2-Fluorophenyl)-3-[3-iodo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell migration, invasion, and proliferation, as well as to induce apoptosis in cancer cells. 2-(2-Fluorophenyl)-3-[3-iodo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile has also been shown to regulate the release of inflammatory cytokines and chemokines in immune cells, as well as to modulate synaptic transmission and plasticity in neurons.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(2-Fluorophenyl)-3-[3-iodo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile is its high potency and selectivity for PLD inhibition. It has been shown to effectively inhibit PLD activity at nanomolar concentrations, making it a useful tool for studying the role of PLD in various cellular processes. However, one of the limitations of 2-(2-Fluorophenyl)-3-[3-iodo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile is its low solubility in aqueous solutions, which can limit its use in certain experimental conditions.

Future Directions

There are several future directions for the use of 2-(2-Fluorophenyl)-3-[3-iodo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile in scientific research. One direction is the study of the role of PLD in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Another direction is the development of more potent and selective PLD inhibitors that can overcome the limitations of 2-(2-Fluorophenyl)-3-[3-iodo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile. Finally, the use of 2-(2-Fluorophenyl)-3-[3-iodo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile in combination with other drugs or therapies could provide new insights into the treatment of various diseases.

Synthesis Methods

2-(2-Fluorophenyl)-3-[3-iodo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile can be synthesized using a multi-step synthesis method. The first step involves the synthesis of 4-nitrophenyl methoxybenzaldehyde, which is then reacted with 3-iodoaniline to form 3-iodo-4-[(4-nitrophenyl)methoxy]aniline. The next step involves the reaction of 2-fluorobenzaldehyde with 3-iodo-4-[(4-nitrophenyl)methoxy]aniline to form 2-(2-fluorophenyl)-3-[3-iodo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile.

Scientific Research Applications

2-(2-Fluorophenyl)-3-[3-iodo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile has been extensively used in scientific research to study the role of PLD in various cellular processes. It has been shown to inhibit PLD activity in various cell types, including cancer cells, neurons, and immune cells. 2-(2-Fluorophenyl)-3-[3-iodo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile has been used to study the role of PLD in cell migration, invasion, and proliferation, as well as in the regulation of membrane trafficking and signal transduction pathways. 2-(2-Fluorophenyl)-3-[3-iodo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile has also been used to study the role of PLD in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2-Fluorophenyl)-3-[3-iodo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions such as Friedel-Crafts acylation, Suzuki coupling, and Knoevenagel condensation.", "Starting Materials": [ "4-nitrobenzaldehyde", "4-iodoanisole", "2-fluorobenzene", "acetic anhydride", "triethylamine", "palladium on carbon", "potassium carbonate", "acetonitrile" ], "Reaction": [ "Step 1: Friedel-Crafts acylation of 4-nitrobenzaldehyde with acetic anhydride and triethylamine to form 4-nitroacetophenone", "Step 2: Suzuki coupling of 4-iodoanisole with 4-nitroacetophenone using palladium on carbon as a catalyst to form 4-[(4-nitrophenyl)methoxy]phenyl)acetophenone", "Step 3: Knoevenagel condensation of 2-fluorobenzene with 4-[(4-nitrophenyl)methoxy]phenyl)acetophenone using potassium carbonate in acetonitrile to form 2-(2-Fluorophenyl)-3-[3-iodo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile" ] }

CAS RN

5322-05-4

Molecular Formula

C22H14FIN2O3

Molecular Weight

500.3 g/mol

IUPAC Name

2-(2-fluorophenyl)-3-[3-iodo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile

InChI

InChI=1S/C22H14FIN2O3/c23-20-4-2-1-3-19(20)17(13-25)11-16-7-10-22(21(24)12-16)29-14-15-5-8-18(9-6-15)26(27)28/h1-12H,14H2

InChI Key

LXXCOLOYRDTUCK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])I)C#N)F

Canonical SMILES

C1=CC=C(C(=C1)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])I)C#N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.